CAL-130 Racemate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVJBBSBPUKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437703 | |
| Record name | CAL-130 Racemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474012-90-3 | |
| Record name | CAL-130 Racemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pi3k Pathway: a Central Hub in Cellular Signaling
The phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that governs a wide array of fundamental cellular activities, including cell growth, proliferation, survival, differentiation, and motility. nih.govwikipedia.org This pathway is activated by a variety of extracellular signals, which then trigger a cascade of intracellular events. researchgate.net A key action of PI3Ks is the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a second messenger that recruits and activates downstream proteins like Akt. nih.govresearchgate.net
The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of disease. mdpi.com The dysregulation of this pathway is a common feature in various human pathologies, including cancer and diabetes, making it a significant target for therapeutic intervention. nih.gov
Pi3kδ and Pi3kγ: Key Isoforms in Disease Pathophysiology
Within the Class I PI3Ks, the isoforms p110δ (PI3Kδ) and p110γ (PI3Kγ) are predominantly expressed in immune cells and play pivotal roles in the immune system. wjgnet.comfrontiersin.org This restricted expression pattern makes them attractive targets for modulating immune responses in various diseases with minimal off-target effects. biorxiv.org
PI3Kδ is crucial for the maturation and activation of B cells and is also involved in T cell function. wjgnet.com Its dysregulation is linked to autoimmune disorders and certain types of hematological cancers. frontiersin.org
PI3Kγ is a key regulator of the innate immune system, particularly in myeloid cells like macrophages and neutrophils. nih.gov It is involved in processes such as cell migration and the inflammatory response. wjgnet.com
The distinct yet sometimes overlapping functions of PI3Kδ and PI3Kγ in immunity have made them important targets for the development of selective inhibitors to investigate their roles in inflammatory and autoimmune diseases. frontiersin.orgnih.gov
Rigorous Preclinical Efficacy and Pharmacodynamic Studies
Evaluation of In Vivo Efficacy in Established Disease Models
Preclinical studies have demonstrated the potential of targeting the PI3K pathway in acute lymphoblastic leukemia (ALL). mdpi.com Specifically, the PI3Kδ inhibitor idelalisib (B1684644) (CAL-101) has shown activity against pre-B ALL. mdpi.com Research indicates that inhibiting PI3Kδ can decrease p-AKT levels and hinder migration towards SDF-1α. mdpi.com Furthermore, studies have shown that PI3K/mTOR inhibition can potently decrease the burden of ALL cells in vivo, enhancing anti-leukemia activity. mdpi.com
In a study involving T-cell acute lymphoblastic leukemia (T-ALL), the efficacy of CAL-130 was evaluated in Lck/Ptenfl/fl mice with established disease. medchemexpress.com These mice presented with symptoms including a white blood cell count exceeding 45,000 μL-1 and a high percentage of circulating cells positive for Thy1.2 and Ki-67. medchemexpress.com
While the primary focus of available research on CAL-130 has been on hematological malignancies, the broader class of PI3K inhibitors has been extensively studied in solid tumors. nih.gov The PI3K pathway is frequently altered in various cancers, contributing to tumor growth and survival. nih.gov Preclinical studies suggest that PI3K pathway inhibitors can sensitize tumors to chemotherapy. nih.gov For instance, the pan-PI3K inhibitor pictilisib (B1683980) has been investigated in HER2-positive metastatic breast cancer and advanced non-small cell lung cancer (NSCLC). nih.gov Another PI3K inhibitor, alpelisib, has shown antitumor activity in patients with PIK3CA-mutant HR-positive breast cancer. nih.gov The combination of PI3K inhibitors with other targeted therapies is also an active area of research. For example, PI3K pathway activation is associated with resistance to BRAF inhibitors in BRAF-mutant melanoma. nih.gov
In the T-ALL model, treatment with CAL-130 resulted in a significant extension of median survival. medchemexpress.com The median survival for the treated group was 45 days, compared to just 7.5 days for the control group, despite the limited duration of therapy. medchemexpress.com This highlights the potent in vivo anti-leukemic activity of the compound. Disease progression markers in this model included white blood cell count and the presence of blasts on peripheral smears. medchemexpress.com
| Treatment Group | Median Survival (days) |
|---|---|
| CAL-130 | 45 |
| Control | 7.5 |
Analysis of Tumor Growth Inhibition and Metastasis in Solid Tumor Models (if applicable to research findings)
Detailed Immunomodulatory Effects in Experimental Systems
The immune system and its components are significantly influenced by various factors, including disease and therapeutic interventions. In a murine model of endotoxin (B1171834) tolerance induced by lipopolysaccharide (LPS), notable alterations in thymocyte populations were observed. nih.gov The proportions of double-positive (DP) cells, CD4+ single-positive (SP) cells, and CD8+ SP cells showed distinct changes at different stages of endotoxin tolerance. nih.gov Specifically, at 72 hours post-LPS injection, there was a dramatic decrease in DP cells and a corresponding increase in both CD4+ and CD8+ SP cells. nih.gov By day 8, the proportion of DP cells had recovered and exceeded control levels, while SP cell proportions decreased. nih.gov
Dexamethasone (B1670325) treatment in mice also leads to significant changes in thymocyte populations. nih.gov Increasing doses of dexamethasone cause a gradual depletion of cortical thymocytes, which are characterized as bright Thy-1+, dull T-200+, bright Lyt-2+, and bright T4+ cells. nih.gov The medullary thymocyte population is also affected, though to a lesser extent. nih.gov
| Cell Population | Control (%) | 72-hour (%) | 8-day (%) |
|---|---|---|---|
| Double-Positive (DP) | 72.130 ± 4.074 | 10.600 ± 3.517 | 84.770 ± 2.228 |
| CD4+ Single-Positive (SP) | 15.770 ± 4.419 | 44.670 ± 3.089 | 6.367 ± 0.513 |
| CD8+ Single-Positive (SP) | 7.000 ± 1.916 | 34.030 ± 3.850 | 5.133 ± 0.647 |
Data adapted from a study on endotoxin tolerance. nih.gov
The modulation of cytokine production is a key aspect of immunomodulatory effects. In a study on human periapical lesion cells, non-cytotoxic concentrations of a calcium silicate-based cement were found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while stimulating the production of the anti-inflammatory cytokine IL-10. nih.gov
Analysis of Immune Cell Subpopulations and Their Dynamics (e.g., Thymocyte Populations)
Translational Research Insights from Preclinical Models
Translational research for novel anti-cancer agents relies heavily on preclinical models to predict clinical efficacy and understand the mechanism of action. These models, which range from in vitro cell-based assays to in vivo animal studies, provide a critical bridge between laboratory discovery and human clinical trials. For the compound CAL-130 (Racemate), preclinical investigations are foundational to understanding its potential as a targeted therapy.
CAL-130 (Racemate) is identified as the racemic mixture of CAL-130 and functions as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). medchemexpress.comglpbio.com The PI3K pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers. The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for hematological malignancies and inflammatory diseases. google.com
Preclinical evaluation in translational models aims to establish proof-of-concept for a compound's anti-tumor activity. This typically involves utilizing cancer cell lines for in vitro experiments and xenograft models for in vivo studies. In xenograft models, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and the efficacy of therapeutic agents in a living system. medchemexpress.com While specific, detailed peer-reviewed studies on the preclinical efficacy of CAL-130 (Racemate) are not extensively available in the public domain, it has been reported to demonstrate tumor shrinkage in animal models of cancer.
Insights into the activity of the active components within the racemate can be drawn from studies on the related, non-racemic compound, CAL-130. This compound has been characterized as a potent dual inhibitor of PI3Kδ and PI3Kγ. medchemexpress.com The pharmacodynamic effects of such inhibitors are typically assessed by measuring the inhibition of downstream signaling proteins, such as Akt. For instance, inhibition of PI3Kδ by similar compounds has been shown to block Akt phosphorylation, a key step in the signaling pathway. researchgate.net
In a preclinical xenograft model using human T-cell acute lymphoblastic leukemia (T-ALL) cells, the related compound CAL-130 demonstrated significant efficacy. medchemexpress.com This provides a translational insight, suggesting that targeting the PI3Kδ pathway can have a meaningful anti-leukemic effect. Despite a limited treatment duration in the study, the compound was highly effective at extending the median survival of the treated animals, underscoring the potential therapeutic relevance of this mechanism of action. medchemexpress.com
Table 1: Compound Identification and Target
| Compound Name | Target | Description | Reference |
|---|---|---|---|
| CAL-130 (Racemate) | PI3Kδ | A racemic mixture identified as an inhibitor of the delta isoform of phosphatidylinositol 3-kinase. | medchemexpress.comglpbio.commedchemexpress.comglpbio.com |
Table 2: Representative Preclinical Data for the Related Compound CAL-130 (PI3Kδ/γ Inhibitor) This data is for the non-racemic compound CAL-130 and provides insight into the potential activity of the active enantiomers within CAL-130 (Racemate).
| Assay Type | Model | Key Findings | Reference |
|---|
| Enzymatic Assay | In vitro | IC₅₀ Values: • p110δ: 1.3 nM • p110γ: 6.1 nM • p110α: 115 nM • p110β: 56 nM | medchemexpress.com | | Efficacy Study | In vivo (T-ALL Xenograft Mouse Model) | Extended median survival to 45 days compared to 7.5 days for the control group. | medchemexpress.com |
Structure Activity Relationship Sar and Advanced Design Principles
Elucidation of Structure-Activity Relationships for PI3Kδ/γ Inhibition
The quinazoline (B50416) scaffold is a common feature in many kinase inhibitors, and its derivatives have been extensively studied to understand how structural modifications influence their inhibitory profiles against PI3K isoforms. eurekaselect.com
Identification of Pharmacophore Elements Critical for Potency and Selectivity
A pharmacophore model outlines the essential molecular features necessary for a compound to bind to a specific biological target. For quinazoline-based PI3K inhibitors, several key pharmacophoric elements have been identified through structural and computational studies of analogous compounds. mdpi.comnih.gov
The fundamental pharmacophore includes:
A Hinge-Binding Motif: The quinazoline core itself is a critical hinge-binder. The nitrogen atom at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a valine residue (Val882 in PI3Kγ, Val851 in PI3Kα) in the hinge region of the kinase's ATP-binding site. rsc.orgnih.gov This interaction is a cornerstone for the affinity of this class of inhibitors.
An Affinity Pocket Filler: Substituents on the quinazoline scaffold extend into a conserved affinity pocket. The nature of these substituents is a primary determinant of both potency and isoform selectivity. nih.gov
Selectivity-Determining Interactions: The differences in amino acid residues lining the active sites of the various PI3K isoforms allow for the design of selective inhibitors. For instance, the development of PI3Kδ-selective inhibitors often involves exploiting a unique tryptophan (Trp760) shelf in that isoform. mdpi.com
Impact of Substituent Modifications on Inhibitory Profile
Modifying the substituents on the quinazoline core has a profound impact on the inhibitory activity and selectivity profile. SAR studies on related compounds illustrate these effects clearly.
A "scaffold deconstruction–reconstruction" strategy has been effectively used to optimize quinazoline derivatives. nih.gov This involves simplifying a complex, non-selective molecule to its core quinazoline fragment and then systematically adding substituents to build potency and selectivity. For example, starting with a simple 4-aryl quinazoline, which showed weak PI3Kα activity, researchers optimized analogs into potent and highly selective PI3Kδ inhibitors. nih.gov
The transformation of idelalisib (B1684644) (CAL-101), a selective PI3Kδ inhibitor, into duvelisib, a dual PI3Kγ/δ inhibitor, provides a compelling case study. This was achieved by replacing a nitrogen atom with a carbon in the quinazoline ring and substituting a fluorine atom with chlorine, demonstrating how minor atomic changes can significantly alter the isoform selectivity profile. frontiersin.org
Further studies on triazine derivatives, which share structural similarities, have shown that modifications to terminal amide substituents can dramatically alter potency against different PI3K isoforms and mTOR. mdpi.com
| Compound/Modification | Target(s) | IC50 (nM) | Key Finding |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 | Highly selective for the delta isoform. oncotarget.com |
| Duvelisib | PI3Kγ/δ | - | Modification of the idelalisib scaffold led to dual gamma/delta inhibition. frontiersin.org |
| Compound 19f (Triazine Analog) | PI3Kδ | 2.3 | Displayed potent inhibition against the delta isoform with moderate selectivity over other isoforms. mdpi.com |
| Quinazoline 2a | PI3Kα | <1000 | A deconstructed scaffold showing weak but ligand-efficient inhibition of the alpha isoform. nih.gov |
This table is generated based on data from the referenced texts and is for illustrative purposes.
Conformational Analysis and Binding Mode Characterization
The three-dimensional conformation of CAL-130 and its orientation within the PI3K active site are critical for its inhibitory function. While a specific crystal structure of CAL-130 bound to PI3Kδ or PI3Kγ is not widely published, its binding mode can be inferred from structurally related inhibitors with known co-crystal structures, such as copanlisib (B1663552) and idelalisib. rsc.orgmdpi.com
The binding mode is characterized by the quinazoline core lying flat in the adenine-binding region, with the N1 atom forming the key hydrogen bond to the hinge. rsc.org The substituents at the C2 and C4 positions of the quinazoline ring project into distinct pockets. The group at C4 typically occupies the affinity pocket near the catalytic loop, while the substituent at C2 can influence interactions in the ribose-binding pocket and towards the solvent-exposed region. nih.gov
Conformational analysis helps in understanding how the flexibility or rigidity of the molecule affects its ability to adopt the optimal binding pose. The introduction of rigid ring systems or flexible aliphatic chains can alter the molecule's conformational preferences and, consequently, its binding affinity and selectivity.
Computational Approaches in Ligand Design and Optimization
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of inhibitors like CAL-130.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. For quinazoline-based PI3K inhibitors, docking studies have been instrumental in visualizing binding modes, guiding substituent placement, and explaining observed SAR. nih.govacs.org For example, docking studies of imidazoquinolines were performed using a homology model of PI3Kα, which was constructed based on the X-ray crystal structure of the PI3Kγ kinase domain, to understand the binding interactions. nih.gov
Molecular dynamics (MD) simulations provide further insight by simulating the movement of the ligand-protein complex over time. This technique can be used to assess the stability of the docked conformation, identify key dynamic interactions, and reveal cryptic or allosteric binding sites that may not be apparent in a static crystal structure. mdpi.com The application of MD simulations has been crucial in understanding the conformational space available to protein-ligand complexes and in refining the design of more potent and specific inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a statistical method used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govinnovareacademics.in
For kinase inhibitors, 3D-QSAR models, such as those based on pharmacophores, are particularly powerful. These models consider the three-dimensional properties of the molecules and their alignment, providing a more detailed understanding of the structural requirements for activity. innovareacademics.in While specific QSAR models developed for CAL-130 are not detailed in the available literature, the principles of QSAR are widely applied in the optimization of kinase inhibitors. These models help identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern a compound's potency and selectivity, guiding the design of analogs with improved profiles.
Virtual Screening and Library Design for Novel Analogues
Virtual screening and the rational design of compound libraries are pivotal in the discovery of novel analogues of CAL-130 with enhanced potency and selectivity as phosphoinositide 3-kinase (PI3K) inhibitors. These computational techniques allow for the efficient exploration of vast chemical spaces to identify promising candidates for synthesis and biological evaluation.
Structure-Based and Ligand-Based Approaches Virtual screening strategies can be broadly categorized into structure-based and ligand-based methods. Structure-based virtual screening relies on the three-dimensional structure of the target protein, in this case, the PI3K enzyme. By docking virtual compounds into the ATP-binding site of the p110δ isoform, researchers can predict binding affinities and modes, prioritizing molecules with favorable interactions. semanticscholar.org This approach was instrumental in identifying a quinazoline-based hit compound that was later optimized. nih.gov
Ligand-based methods, conversely, use the chemical structure of a known active molecule like CAL-130 as a template. Techniques such as 2D fingerprint similarity or 3D shape-based screening help identify molecules with similar pharmacophoric features essential for PI3K inhibition. nih.gov
Library Design The design of focused chemical libraries is a key strategy for exploring the structure-activity relationship (SAR) around the CAL-130 scaffold. This involves the systematic modification of the core quinazoline structure. nih.gov Key positions for modification often include the C2, C4, and C6 positions of the quinazoline ring to enhance interactions with the enzyme's binding site. nih.govnih.gov For instance, the quinazoline moiety and its associated morpholine (B109124) fragments are designed to mimic the adenosine (B11128) part of ATP, interacting with the hinge region and an affinity pocket within the PI3K enzyme. nih.gov
A scaffold deconstruction-reconstruction strategy has been successfully employed to identify 4-aryl quinazolines, which were then optimized into potent and selective PI3Kδ inhibitors. nih.gov Computational tools are often used to predict the impact of these structural modifications on the compound's properties before synthesis, thereby streamlining the drug discovery process. nih.gov In one study, a virtual screening of millions of compounds from the ZINC database, followed by docking studies, led to the identification of seven compounds with inhibitory activities in the micromolar range, four of which were considered novel scaffolds for PI3K inhibitors. nih.gov
Table 1: Examples of Virtual Screening Approaches for PI3K Inhibitor Discovery
| Method | Description | Application Example | Reference |
|---|---|---|---|
| Structure-Based Virtual Screening | Docking of virtual compounds into the 3D structure of the PI3K p110δ active site. | Identification of a quinazoline hit from a corporate compound collection. | nih.gov |
| Ligand-Based Virtual Screening | Searching for molecules with 2D or 3D similarity to known inhibitors like CAL-130. | Used to identify compounds with similar pharmacophoric features. | nih.gov |
| Pharmacophore Modeling | Creating a model of the essential steric and electronic features required for binding. | Identification of 11 potential new tankyrase inhibitors from the NCI database. | mdpi.com |
| Scaffold Hopping | Identifying compounds with novel core structures but similar activity to known ligands. | Prospective identification of eight active compounds with new scaffolds for the TTK kinase. | nih.gov |
Design Principles for Chiral PI3K Inhibitors
The chirality of a drug molecule can be a critical determinant of its pharmacological activity, and this is particularly true for PI3K inhibitors like CAL-130. mdpi.com CAL-130 is a racemate, meaning it is an equal mixture of two enantiomers (mirror-image isomers), designated as (S) and (R). The design of chiral PI3K inhibitors focuses on exploiting the stereospecific interactions within the enzyme's active site to achieve greater potency and isoform selectivity.
Stereoselectivity and PI3K Inhibition Research has demonstrated that the biological activity of CAL-130 resides almost exclusively in its (S)-enantiomer, which was later developed as the drug Idelalisib. nih.gov The (S)-enantiomer is a potent inhibitor of the p110δ isoform of PI3K. cpu.edu.cn This stereoselectivity arises because the three-dimensional arrangement of atoms in the (S)-enantiomer allows for optimal binding to the PI3Kδ active site, whereas the (R)-enantiomer does not fit as well. nih.gov
The design principles for chiral PI3K inhibitors often involve:
Strategic Placement of Chiral Centers: Introducing a chiral center allows for the precise orientation of substituents to interact with specific, non-conserved amino acid residues in the periphery of the ATP binding pocket. nih.gov This can enhance both affinity and selectivity for a particular PI3K isoform. nih.gov
Exploiting Asymmetric Features of the Binding Site: The ATP binding site of PI3K isoforms, while highly conserved in the hinge region, has subtle differences in surrounding pockets. nih.gov A chiral inhibitor can be designed to place a specific chemical group into one of these unique sub-pockets, thereby achieving isoform selectivity. For example, the chiral character of idelalisib has been reported to contribute to its selectivity for the PI3Kδ isoform. mdpi.com
Conformational Restriction: The introduction of a chiral center can reduce the conformational flexibility of a molecule. This pre-organizes the inhibitor into a bioactive conformation that is energetically favored for binding to the target enzyme, a principle that can improve the pharmacokinetic profile. frontiersin.org
The profound difference in activity between the enantiomers of CAL-130 underscores the importance of chirality in drug design. The development of single-enantiomer drugs like Idelalisib allows for a more targeted therapeutic effect and can minimize potential off-target activities that might be associated with the less active enantiomer. nih.gov Studies on other chiral kinase inhibitors have also shown that one enantiomer can be significantly more potent than the other. mdpi.com
Table 2: Comparison of Activity for Chiral PI3K Inhibitors
| Compound | Chiral Form | Target | Activity (IC50) | Key Finding | Reference |
|---|---|---|---|---|---|
| CAL-130 | Racemate | PI3Kδ | - | A mixture of (S) and (R) enantiomers. | googleapis.com |
| Idelalisib (GS-1101) | (S)-enantiomer | PI3Kδ | 2.5 nM | The biologically active enantiomer of CAL-130. | cpu.edu.cn |
| Compound 14 | (S)-enantiomer | PI3Kδ | ~75 nM | Ethyl group at the chiral center is well-tolerated. | nih.gov |
| Compound 15 | (R)-enantiomer | PI3Kδ | >1000 nM | Drop-off in potency confirms the preference for the (S)-enantiomer. | nih.gov |
| Pyridine-3-sulfonamide 10a | R-isomer | PI3Kα | 1.08 µM | R-isomer is more potent than the S-isomer. | mdpi.com |
| Pyridine-3-sulfonamide 10b | S-isomer | PI3Kα | 2.69 µM | Demonstrates stereospecific inhibition of PI3Kα. | mdpi.com |
Stereochemical Considerations and Enantiomeric Research
Profound Significance of Chirality in Biomedical Sciences
The "handedness" of a molecule, or its chirality, is a fundamental concept in the biomedical sciences. mdpi.comnumberanalytics.com Biological systems, such as the human body, are themselves chiral, composed of L-amino acids and D-sugars. researchfloor.org This inherent chirality at the molecular level dictates that the interactions between drugs and their biological targets are often highly stereoselective. numberanalytics.comresearchgate.net
Differential Pharmacological Profiles and Biological Activities of Enantiomers
Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. mdpi.comwikipedia.org It is rare for both enantiomers to contribute equally to the desired therapeutic effect. More commonly, one enantiomer, the "eutomer," is responsible for the majority of the desired activity, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects. ijpsr.com
The differential activity of enantiomers can be dramatic. For example, the (S)-enantiomer of the anti-inflammatory drug ibuprofen (B1674241) is significantly more active than its (R)-counterpart. numberanalytics.com In the case of the anesthetic ketamine, the (S)-isomer is three to four times more potent than the (R)-isomer. mdpi.com The tragic case of thalidomide, where one enantiomer was an effective sedative and the other was a potent teratogen, serves as a stark reminder of the critical importance of understanding the bioactivity of individual enantiomers. lifechemicals.comresearchfloor.org
For CAL-130, which is identified as a racemate, this means that its observed biological activity as a PI3Kδ inhibitor is a composite of the activities of its individual enantiomers. It is plausible that one enantiomer is a more potent or selective inhibitor of PI3Kδ than the other.
Stereoselective Interactions with Chiral Biological Targets
The differential effects of enantiomers arise from their stereoselective interactions with chiral biological targets like enzymes and receptors. researchfloor.orgresearchgate.net The binding site of a protein is a specific three-dimensional space. For a chiral molecule to bind effectively, it must have a complementary three-dimensional arrangement of its functional groups.
The Easson-Stedman model proposes that for a chiral molecule to elicit a biological response, a minimum of three points of interaction with its receptor are necessary. wikipedia.org The eutomer is able to achieve this optimal three-point binding, leading to a strong interaction and the desired pharmacological effect. wikipedia.org The distomer, being a mirror image, may only be able to bind at two of these points, resulting in a weaker interaction and reduced or different activity. wikipedia.org
In the context of CAL-130, the active site of the PI3Kδ enzyme is a chiral environment. The two enantiomers of CAL-130 will interact differently with this active site, leading to potential differences in binding affinity, residence time, and ultimately, inhibitory potency. nih.gov
Advanced Enantiomeric Resolution Methodologies for CAL-130 (Racemate)
The separation of a racemic mixture into its individual enantiomers is a process known as chiral resolution. wikipedia.org This is a crucial step in pharmaceutical development to isolate the more active and safer enantiomer for therapeutic use. mdpi.com A variety of techniques have been developed for this purpose.
Preparative Chiral Chromatography Techniques (e.g., HPLC, SFC)
Preparative chiral chromatography is a powerful and widely used technique for separating enantiomers on a large scale. evotec.comajol.info This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. chiralpedia.comhakon-art.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established method for enantiomeric separation. hakon-art.com A wide variety of CSPs are commercially available, offering diverse selectivities for different classes of compounds. chiraltech.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. selvita.comamericanpharmaceuticalreview.com It uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and reduces the consumption of organic solvents. selvita.comresearchgate.net SFC can provide high efficiency and rapid separations, making it suitable for both analytical and preparative scale applications. nih.govresearchgate.net
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. hakon-art.com | Wide applicability, numerous available chiral stationary phases. chiraltech.com | Higher solvent consumption, longer run times compared to SFC. selvita.com |
| Chiral SFC | Differential interaction with a chiral stationary phase using a supercritical fluid (e.g., CO2) as the mobile phase. selvita.com | Faster separations, reduced organic solvent usage ("green" chemistry), lower viscosity allowing for higher flow rates. selvita.comresearchgate.net | May not be suitable for all types of compounds, especially highly polar or ionic ones without modification. nih.gov |
Diastereomeric Crystallization and Deracemization Strategies
Diastereomeric crystallization is a classical and effective method for chiral resolution. wikipedia.orgacs.org This technique involves reacting the racemic mixture with a single, pure enantiomer of a "resolving agent." wikipedia.org This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org These diastereomers can then be separated by fractional crystallization. chiralpedia.com Once separated, the resolving agent is chemically removed to yield the pure enantiomers of the original compound. wikipedia.org
Common resolving agents include chiral acids like tartaric acid or mandelic acid for resolving racemic bases, and chiral bases like brucine (B1667951) or quinine (B1679958) for resolving racemic acids. libretexts.orgchiralpedia.com
Deracemization is a process that converts a racemate into a single, pure enantiomer. This is a highly efficient approach as it can theoretically convert 100% of the starting material into the desired product.
| Method | Description | Key Features |
| Diastereomeric Crystallization | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. wikipedia.orgacs.org | Widely applicable, can be scaled up. acs.org Success is dependent on finding a suitable resolving agent and crystallization conditions. wikipedia.org |
| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated solution of the racemate, often initiated by seeding with a crystal of the desired enantiomer. wikipedia.org | Cost-effective, does not require a resolving agent. Only applicable to conglomerate-forming systems (a small percentage of racemates). mdpi.com |
Biocatalytic Approaches for Enantioselective Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity. researchgate.net For the production of single-enantiomer compounds, two main biocatalytic strategies can be employed:
Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.
Enantioselective Synthesis: This method uses an enzyme to catalyze a reaction that creates a chiral center, producing predominantly one enantiomer. rochester.edu This is often a more direct and efficient route to a single-enantiomer product.
Enzymes such as lipases, proteases, and oxidoreductases are commonly used for these transformations. researchgate.net The development of engineered enzymes and novel biocatalytic routes continues to expand the toolkit for producing enantiomerically pure pharmaceuticals. acs.org
Independent Enantiomer Characterization and Comparative Studies
The separation and individual characterization of enantiomers allow researchers to determine if the desired biological activity is attributable to one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to undesirable effects. nih.govnih.gov This section explores the key aspects of characterizing the individual enantiomers of CAL-130.
Stereoselective pharmacological profiling involves assessing the biological activity of each enantiomer separately. It is common for one enantiomer to have a significantly higher affinity for the target receptor or enzyme than the other. btlj.org For instance, in the case of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-enantiomer is over 100 times more potent as an inhibitor of the cyclooxygenase-1 (COX-1) enzyme than the (R)-enantiomer. malariaworld.org
As a dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K), a detailed pharmacological workup of CAL-130 would involve separate in vitro kinase assays for the (R)- and (S)-enantiomers. ambeed.comnih.gov Such studies would quantify the half-maximal inhibitory concentration (IC50) of each enantiomer against the target PI3K isoforms. This would reveal whether the potent inhibitory activity observed with the racemate is primarily due to one enantiomer.
Table 1: Hypothetical Stereoselective PI3K Inhibition Profile for CAL-130 Enantiomers
| Enantiomer | Target | IC50 (nM) |
| (R)-CAL-130 | p110δ | Data not available |
| (R)-CAL-130 | p110γ | Data not available |
| (S)-CAL-130 | p110δ | Data not available |
| (S)-CAL-130 | p110γ | Data not available |
| Racemic CAL-130 | p110δ | 1.3 |
| Racemic CAL-130 | p110γ | 6.1 |
Note: Specific pharmacological data for the individual enantiomers of CAL-130 are not currently available in publicly accessible scientific literature. The data for the racemate is provided for context. medchemexpress.com
Following in vitro profiling, the individual enantiomers would be evaluated in cell-based assays and in vivo models to compare their efficacy. Cellular assays could, for example, measure the inhibition of downstream signaling pathways activated by PI3K in relevant cancer cell lines. nih.gov
A comprehensive comparison would involve administering each enantiomer and the racemate to animal models of diseases where PI3Kγ/δ inhibition is relevant, such as certain leukemias or inflammatory conditions, and measuring therapeutic outcomes.
Table 2: Hypothetical Comparative Efficacy of CAL-130 Enantiomers
| Study Type | Model | Endpoint | (R)-CAL-130 | (S)-CAL-130 | Racemic CAL-130 |
| Cellular Assay | T-ALL Cell Line | Inhibition of Akt Phosphorylation | Data not available | Data not available | Data not available |
| In Vivo Study | Mouse Xenograft | Tumor Growth Inhibition | Data not available | Data not available | Data not available |
Note: Specific data from comparative cellular and in vivo efficacy studies for the resolved enantiomers of CAL-130 are not available in the public domain based on current literature searches.
Determining the absolute three-dimensional arrangement of atoms (the absolute configuration) of each enantiomer is fundamental. This is typically designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. Several powerful analytical techniques are employed for this purpose.
X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a chiral molecule. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of its atoms. aps.orgpnas.org To determine the absolute configuration, one can either co-crystallize the enantiomer with a chiral molecule of known configuration or use anomalous dispersion effects, particularly if a heavy atom is present in the structure. mdpi.com
Spectroscopic Methods (VCD/ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgresearchgate.net The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured spectrum to one predicted by quantum chemical calculations for a specific (R) or (S) configuration, the absolute configuration can be determined. ambeed.com
As of now, specific studies detailing the X-ray crystal structure or the VCD/ECD spectroscopic analysis for the individual enantiomers of CAL-130 have not been identified in the public scientific literature.
Comparative Cellular and In Vivo Efficacy of Resolved Enantiomers
Implications of Enantiopurity for Research and Potential Therapeutic Development
The development of a single-enantiomer drug over a racemate can have significant therapeutic implications. ucl.ac.ukCurrent time information in Bangalore, IN. This practice, known as a "chiral switch," is common in the pharmaceutical industry. malariaworld.org
Key potential advantages of using an enantiopure form of a drug like CAL-130 include:
Improved Therapeutic Index: If the desired activity resides in one enantiomer and the other is inactive or contributes to toxicity, using the pure eutomer can lead to a better safety and efficacy profile. nih.govmalariaworld.org
Simplified Pharmacokinetics: Enantiomers can have different metabolic pathways and rates of clearance. btlj.org Administering a single enantiomer can result in more predictable pharmacokinetics and reduce patient-to-patient variability. btlj.org
Reduced Drug Load: By eliminating the inactive or less active enantiomer, the total dose administered to a patient can be reduced, potentially lowering the risk of off-target effects and metabolic burden. nih.gov
For a PI3K inhibitor like CAL-130, ensuring enantiopurity would be a critical step in its potential journey toward clinical application. Regulatory agencies such as the FDA require thorough characterization and justification for the development of a specific stereoisomeric form of a new drug. nih.gov The pursuit of enantiopure CAL-130 would necessitate robust and validated analytical methods to ensure the absence of the unwanted enantiomer in the final active pharmaceutical ingredient. google.com This focus on a single, well-characterized molecular entity is a cornerstone of modern drug development, aiming to maximize therapeutic benefit while minimizing risk.
Comprehensive Safety Pharmacology and Toxicological Assessment in Preclinical Development
Core Battery Safety Pharmacology Studies
Core battery safety pharmacology studies are designed to investigate the potential effects of a test substance on vital organ systems, including the central nervous, cardiovascular, and respiratory systems. nih.gov These studies are a critical component of preclinical development, aiming to identify potential adverse effects before first-in-human trials.
Supplemental and Mechanistic Safety Pharmacology Investigations
Beyond the core battery, supplemental studies may be conducted based on the pharmacological profile of the compound or findings from other toxicology studies.
Investigation of Mechanistic Underpinnings of Observed Adverse Effects
If adverse effects are observed in core battery or other toxicology studies, mechanistic studies are initiated to understand the underlying cause. nih.gov This can involve a variety of in vitro and in vivo models to explore the molecular pathways involved in the toxicity. For PI3K inhibitors, class-related toxicities such as immune-mediated events or metabolic disturbances have been reported, and mechanistic studies would aim to determine if a new compound shares these liabilities. nih.govfrontiersin.org
As no specific adverse effects for CAL-130 (Racemate) have been reported in the public domain, there are no corresponding mechanistic studies to detail.
Considerations for Racemates in Safety Pharmacology Studies
In the preclinical development of chiral compounds such as CAL-130 (Racemate), special considerations for the racemate—a mixture containing equal amounts of two mirror-image molecules called enantiomers—are critical in safety pharmacology studies. While specific preclinical safety and toxicology data for the individual enantiomers of CAL-130 are not publicly available, the established principles of stereochemistry in drug development provide a framework for assessment.
Living systems are inherently chiral, meaning they can interact differently with each enantiomer of a chiral drug. nih.gov This can lead to significant differences in the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of the individual enantiomers. nps.org.au Consequently, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or contribute to adverse effects. wikipedia.orgwikipedia.org
Differential Safety Profiles of Individual Enantiomers
The potential for differential safety profiles between the enantiomers of a chiral drug is a primary concern during preclinical evaluation. Although specific data for CAL-130 is not available, general principles and examples from other chiral drugs illustrate this point. For instance, in the case of the anesthetic ketamine, the (S)-(+)-enantiomer is a more potent anesthetic, while the (R)-(-)-enantiomer is associated with a higher incidence of side effects like hallucinations and agitation. wikipedia.org Similarly, for the anti-inflammatory drug ibuprofen (B1674241), the (S)-enantiomer possesses the majority of the therapeutic activity, while the (R)-enantiomer is less active. uff.br
These differences arise because enantiomers can bind differently to chiral biological targets such as enzymes and receptors. nih.govresearchgate.net One enantiomer might have a high affinity for the therapeutic target, while the other may interact with different receptors, leading to off-target effects and potential toxicity. The potential for such discrepancies necessitates a thorough investigation of the individual enantiomers' pharmacological and toxicological profiles.
Interactive Table: General Examples of Differential Enantiomer Activity
| Drug | Eutomer (More Active Enantiomer) | Distomer (Less Active/Different Effect) | Key Difference |
| Ketamine | (S)-(+)-ketamine | (R)-(-)-ketamine | (S)-enantiomer is a more potent anesthetic; (R)-enantiomer is linked to more side effects. wikipedia.org |
| Ibuprofen | (S)-ibuprofen | (R)-ibuprofen | (S)-enantiomer is significantly more potent as an anti-inflammatory agent. uff.br |
| Bupivacaine | (S)-(-)-bupivacaine (Levobupivacaine) | (R)-(+)-bupivacaine | (R)-enantiomer is associated with greater cardiotoxicity. uff.br |
| Thalidomide | (R)-(+)-thalidomide (sedative) | (S)-(-)-thalidomide (teratogenic) | Enantiomers have distinct and tragically different biological effects. However, they interconvert in the body. derangedphysiology.com |
Metabolism and Pharmacokinetic Studies with Enantioselective Focus
In Vitro Metabolic Fate and Biotransformation Pathways
In vitro (laboratory-based) studies are fundamental for predicting how a drug will be metabolized in the body. These studies typically use subcellular fractions from the liver, the primary site of drug metabolism, to identify metabolic pathways and potential drug-drug interactions. msdmanuals.comeolss.net
Enantioselective Metabolism in Subcellular Fractions (e.g., Microsomes, Hepatocytes)
To investigate the enantioselective metabolism of a racemic compound, scientists typically incubate the racemate with liver-derived preparations such as microsomes or hepatocytes. acs.org Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. jst.go.jp Hepatocytes, or liver cells, contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic processes.
The study would involve incubating CAL-130 racemate with human liver microsomes (HLM) or hepatocytes and monitoring the disappearance of each enantiomer over time using a chiral analytical method, such as stereoselective high-performance liquid chromatography (HPLC). researchgate.netnih.gov A difference in the rate of disappearance between the S- and R-enantiomers would indicate enantioselective metabolism. researchgate.net This can have significant implications, as the more rapidly metabolized enantiomer will have a lower exposure in the body.
Hypothetical Data: Enantioselective Depletion of CAL-130 in Human Liver Microsomes
| Time (minutes) | R-CAL-130 Remaining (%) | S-CAL-130 Remaining (%) |
| 0 | 100 | 100 |
| 15 | 85 | 65 |
| 30 | 72 | 40 |
| 60 | 50 | 15 |
This table is a hypothetical representation of results from an in vitro metabolism study. It illustrates a scenario where the S-enantiomer of CAL-130 is metabolized more rapidly than the R-enantiomer in human liver microsomes.
Identification and Structural Elucidation of Major Metabolites
Identifying the chemical structures of metabolites is a critical step in drug development. The process involves incubating the parent drug with a metabolically active system, such as liver microsomes or hepatocytes, in the presence of necessary cofactors. acs.org Following incubation, the samples are analyzed to detect and identify new chemical entities formed through biotransformation. eolss.netnih.gov
The primary analytical techniques for this purpose are liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.govnih.govoup.com LC-MS is used to separate the metabolites from the parent drug and determine their exact molecular weight and fragmentation patterns, which provides clues to their structure. oup.com NMR spectroscopy can then be used on isolated metabolites to definitively elucidate their complete chemical structure. researchgate.netnih.gov Common metabolic pathways include oxidation (e.g., hydroxylation), demethylation, and conjugation with molecules like glucuronic acid (glucuronidation). acs.orgtandfonline.com
Currently, the specific metabolites of CAL-130 have not been reported in publicly available literature.
Hypothetical Data: Potential Metabolites of CAL-130
| Putative Metabolite | Metabolic Reaction | Analytical Approach for Identification |
| Hydroxy-CAL-130 | Oxidation | LC-MS/MS for mass detection, NMR for structure confirmation |
| Desmethyl-CAL-130 | Demethylation | LC-MS/MS for mass detection, NMR for structure confirmation |
| CAL-130-Glucuronide | Glucuronidation (Phase II) | LC-MS/MS analysis to detect the conjugated mass |
This table provides a hypothetical list of metabolites that could be formed from CAL-130 based on common drug metabolism pathways.
In Vivo Pharmacokinetic Characterization of CAL-130 (Racemate)
In vivo pharmacokinetic studies, conducted in living organisms, are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) in a whole biological system. msdmanuals.com For a racemic drug, it is crucial to use stereoselective assays to characterize the pharmacokinetics of each enantiomer individually. nih.gov
Time-Dependent Plasma Concentration Profiles
To determine the pharmacokinetic profile of CAL-130's enantiomers, the racemate would be administered to subjects (in preclinical or clinical studies), and blood samples would be collected at multiple time points. oup.com Plasma would be separated from these samples and analyzed using a validated chiral bioanalytical method to quantify the concentrations of the R- and S-enantiomers over time. nih.gov
Plotting these concentrations against time generates a plasma concentration-time curve for each enantiomer. This curve provides vital information, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the curve (AUC). researchgate.net
As no such studies for CAL-130 have been published, specific data on its plasma concentration profiles are not available.
Hypothetical Data: Plasma Concentration of CAL-130 Enantiomers Over Time
| Time (hours) | R-CAL-130 Plasma Conc. (ng/mL) | S-CAL-130 Plasma Conc. (ng/mL) |
| 0.5 | 50 | 45 |
| 1 | 120 | 95 |
| 2 | 150 | 110 |
| 4 | 115 | 70 |
| 8 | 60 | 25 |
| 12 | 30 | 8 |
| 24 | 5 | <1 |
This table presents hypothetical plasma concentration data for the R- and S-enantiomers of CAL-130 following oral administration of the racemate, illustrating potential differences in their absorption and elimination.
Enantioselective Pharmacokinetic Parameters (e.g., Clearance, Distribution, Elimination)
The data from plasma concentration-time curves are used to calculate key pharmacokinetic parameters for each enantiomer. bioagilytix.com These parameters include:
Clearance (CL): The volume of plasma cleared of the drug per unit of time, which reflects the efficiency of elimination processes. uomustansiriyah.edu.iq
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. It indicates the extent of a drug's distribution into body tissues. biorxiv.org
Elimination Half-Life (t½): The time required for the plasma concentration of a drug to decrease by half. asm.org
Significant differences in these parameters between enantiomers can lead to one enantiomer having a much higher exposure (AUC) and a longer duration of action than the other. lu.senih.gov
Hypothetical Data: Enantioselective Pharmacokinetic Parameters of CAL-130
| Parameter | R-CAL-130 | S-CAL-130 |
| AUC (ng·h/mL) | 1500 | 850 |
| Cmax (ng/mL) | 155 | 112 |
| Tmax (h) | 2.0 | 2.0 |
| Clearance (L/h) | 15 | 28 |
| Vd (L) | 100 | 120 |
| t½ (h) | 4.6 | 2.9 |
Biological Activity and Safety Profile of Identified Metabolites
After metabolites are identified, they are often synthesized and evaluated for their own biological activity and safety. tandfonline.com A metabolite may be pharmacologically active, contributing to the therapeutic effect or to side effects. researchgate.netd-nb.infomdpi.com Conversely, metabolism can be a detoxification process, converting an active drug into inactive metabolites that are more easily excreted. tandfonline.com
Given that the metabolites of CAL-130 have not been publicly characterized, their biological activities and safety profiles remain unknown. An investigation would involve testing any identified metabolites in the same PI3Kδ and PI3Kγ enzyme assays used for the parent compound to determine if they retain inhibitory activity.
Hypothetical Data: Biological Activity of CAL-130 and Potential Metabolites
| Compound | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| R-CAL-130 | 5 | 20 |
| S-CAL-130 | 1 | 8 |
| Hydroxy-CAL-130 (from S-enantiomer) | 500 | >1000 |
| Desmethyl-CAL-130 (from R-enantiomer) | 10 | 45 |
This table provides a hypothetical example of the biological activity that might be observed for CAL-130 enantiomers and their potential metabolites. In this scenario, the S-enantiomer is more potent, and its metabolite is largely inactive, while the R-enantiomer's metabolite retains some activity.
Future Research Trajectories and Translational Implications
Exploration of Expanded Therapeutic Applications for CAL-130 (Racemate) in Emerging Disease Areas
While initial studies have focused on cancers, the unique inhibitory profile of CAL-130 against PI3Kδ and PI3Kγ suggests potential applications in other disease areas where these isoforms play a critical role. The PI3K pathway is a key regulator of cellular processes such as cell growth, proliferation, and survival, and its aberrant activation is implicated in a wide range of diseases beyond cancer. mdpi.comfrontiersin.org
Future research will likely explore the utility of CAL-130 (racemate) in:
Inflammatory and Autoimmune Diseases: PI3Kδ and PI3Kγ are crucial for the function of immune cells. Their inhibition could be beneficial in treating conditions like rheumatoid arthritis, lupus, and inflammatory bowel disease. ashpublications.orgnih.gov
Certain Solid Tumors: While PI3K inhibitors have shown promise in hematological cancers, their role in solid tumors is an active area of investigation. aacrjournals.orgmdpi.com Research may focus on identifying solid tumors that are particularly dependent on PI3Kδ and/or PI3Kγ signaling.
Cardiovascular Diseases: The PI3K pathway is involved in cardiovascular physiology and pathology, and targeting specific isoforms could offer therapeutic benefits in conditions like thrombosis. researchgate.net
Advancements in the Development of Enantiopure CAL-130 Analogues for Optimized Therapeutic Index
A significant avenue for future research is the development of enantiopure forms of CAL-130. Racemic mixtures contain equal amounts of two enantiomers, which can have different pharmacological and toxicological profiles. google.com Separating and characterizing the individual enantiomers of CAL-130 could lead to the identification of a single isomer with superior potency and a more favorable therapeutic index—the balance between a drug's efficacy and its toxicity. medchemexpress.com
The development of isoform-selective PI3K inhibitors is a major goal in the field to mitigate off-target effects and toxicities, such as hyperglycemia, which are common with pan-PI3K inhibitors. nih.govgoogle.com By developing an enantiopure analogue of CAL-130, researchers could potentially:
Enhance selectivity for PI3Kδ and PI3Kγ over other PI3K isoforms.
Reduce the required therapeutic dose, thereby minimizing side effects.
The development of mutant-selective inhibitors is also a promising strategy to decrease the severity of adverse events. google.com
| Drug Development Strategy | Potential Advantage |
| Development of Enantiopure Analogues | Optimized therapeutic index, increased potency, reduced toxicity. |
| Isoform-Selective Inhibition | Mitigation of off-target effects and common toxicities like hyperglycemia. |
| Mutant-Selective Inhibition | Decreased severity of adverse events by targeting mutated proteins in cancer cells. |
Investigation of CAL-130 (Racemate) in Combination Therapies with Synergistic Agents
To enhance anti-cancer efficacy and overcome potential resistance mechanisms, future studies will undoubtedly investigate CAL-130 (racemate) in combination with other therapeutic agents. The rationale for combination therapies is to target multiple signaling pathways simultaneously or to attack the cancer from different angles. mdpi.commdpi.com
Potential combination strategies for CAL-130 could include:
Chemotherapy: Combining CAL-130 with standard cytotoxic agents could enhance tumor cell killing. mdpi.com
Other Targeted Therapies: Synergistic effects may be achieved by combining CAL-130 with inhibitors of other key signaling pathways, such as:
CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib): This combination has shown promise in preclinical models of breast and colorectal cancer. mdpi.comicr.ac.uk
MEK inhibitors: Dual blockade of the PI3K and RAS/RAF/MEK/ERK pathways may be necessary for optimal anti-cancer effects. nih.gov
Anti-HER2 agents (e.g., Trastuzumab): In HER2-positive cancers, combining a PI3K inhibitor with an anti-HER2 therapy could overcome resistance. nih.gov
Immunotherapy: Given the role of PI3Kδ and PI3Kγ in immune regulation, combining CAL-130 with immune checkpoint inhibitors could enhance the anti-tumor immune response. mdpi.comashpublications.org
A summary of potential combination therapies is presented in the table below.
| Combination Agent | Rationale |
| Chemotherapy | Enhanced tumor cell killing. |
| CDK4/6 Inhibitors | Synergistic targeting of cell cycle and growth signaling. |
| MEK Inhibitors | Dual blockade of interconnected oncogenic pathways. |
| Anti-HER2 Agents | Overcoming resistance in HER2-positive cancers. |
| Immunotherapy | Enhancing the anti-tumor immune response. |
Development of Novel Preclinical Models for Enhanced Translational Fidelity
To better predict the clinical efficacy of CAL-130 and its analogues, there is a need for more sophisticated preclinical models that more accurately recapitulate human disease. nih.gov Traditional 2D cell culture and animal models often fail to capture the complexity of human tumors.
Future research will likely utilize:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better retain the heterogeneity and biology of the original tumor. mdpi.comnih.gov PDX models are increasingly used to evaluate the efficacy of targeted therapies like PI3K inhibitors. mdpi.com
Organoid Models: Three-dimensional organoid cultures derived from patient tumors can mimic the architecture and function of the original tissue, providing a valuable platform for drug screening and personalized medicine. aacrjournals.org
Humanized Mouse Models: These are immunodeficient mice engrafted with a human immune system, which are particularly useful for studying the interaction between a drug, the tumor, and the human immune system, a critical aspect for a compound like CAL-130 that targets immune cell signaling.
Application of Advanced Computational and Systems Biology Approaches in CAL-130 Research
The complexity of the PI3K signaling network and its extensive crosstalk with other pathways necessitates the use of advanced computational and systems biology approaches to fully understand the effects of inhibitors like CAL-130. europa.eunih.gov
Future research in this area will likely involve:
Phosphoproteomics: This technique allows for the large-scale analysis of protein phosphorylation, providing a detailed map of the signaling pathways affected by CAL-130. europa.eu This can help in identifying biomarkers of response and resistance.
Computational Modeling: Mathematical models of the PI3K pathway can be used to simulate the effects of drug treatment, predict optimal combination therapies, and identify key nodes in the network that could be targeted to overcome resistance. nih.govmdpi.com
Network Biology: By analyzing the complex network of interactions within a cell, researchers can gain a more holistic understanding of how CAL-130 perturbs cellular function and identify potential synergistic drug combinations. nih.gov
These advanced approaches will be instrumental in personalizing treatment with PI3K inhibitors, allowing for the selection of patients most likely to respond based on the specific molecular characteristics of their disease. europa.eu
Q & A
Q. What is the molecular mechanism of CAL-130 (Racemate) as a PI3Kδ inhibitor?
CAL-130 (Racemate) binds competitively to the ATP-binding pocket of the PI3Kδ enzyme, inhibiting its kinase activity. This blocks downstream signaling pathways (e.g., Akt/mTOR), leading to reduced cell proliferation and survival in PI3Kδ-dependent malignancies. To validate this mechanism, use in vitro kinase assays with recombinant PI3Kδ and measure phosphorylation levels of downstream substrates (e.g., Akt-Ser473) via immunoblotting .
Q. What experimental conditions are critical for preparing stable CAL-130 (Racemate) stock solutions?
Dissolve CAL-130 (Racemate) in DMSO at a concentration of 10 mM. To avoid degradation:
Q. Which cellular models are appropriate for studying CAL-130 (Racemate) efficacy?
Use B-cell malignancies (e.g., chronic lymphocytic leukemia [CLL] cell lines) or T-cell-dependent inflammation models. Validate PI3Kδ specificity by comparing responses to isoform-selective inhibitors (e.g., PI3Kα/β/γ inhibitors) and include genetic knockdown controls (e.g., siRNA targeting PI3Kδ) .
Advanced Research Questions
Q. How can contradictory data on CAL-130 (Racemate) efficacy in solid tumors versus hematologic malignancies be resolved?
Contradictions may arise from tumor microenvironment differences (e.g., stromal cell interactions) or compensatory signaling (e.g., RTK/MAPK activation). To address this:
- Perform co-culture assays with tumor-associated fibroblasts/immune cells.
- Use phosphoproteomic profiling to map adaptive pathway activation post-treatment.
- Compare drug penetration via LC-MS quantification in tumor spheroids vs. 2D cultures .
Q. What methodologies are recommended to analyze crosstalk between PI3Kδ and RTK signaling pathways?
- Co-immunoprecipitation (Co-IP): Assess physical interactions between PI3Kδ and RTKs (e.g., EGFR) in CAL-130-treated vs. untreated lysates .
- Kinase activity profiling: Use multiplexed kinase assays (e.g., PamGene) to quantify RTK activity under PI3Kδ inhibition.
- Time-resolved imaging: Employ FRET-based biosensors to monitor real-time PI3Kδ and RTK signaling dynamics .
Q. How should combination therapies involving CAL-130 (Racemate) and other kinase inhibitors be optimized?
- Synergy screening: Use a matrix of dose titrations (e.g., CAL-130 + BTK inhibitor) and calculate combination indices (CI) via Chou-Talalay analysis.
- Transcriptomic profiling: Perform RNA-seq to identify compensatory pathways (e.g., JAK/STAT) activated in resistant clones.
- In vivo validation: Test combinations in PDX models with longitudinal pharmacodynamic monitoring (e.g., pAkt levels via IHC) .
Q. What strategies can mitigate off-target effects of CAL-130 (Racemate) in primary cell assays?
- Isoform selectivity assays: Compare IC50 values across PI3K isoforms (α, β, γ, δ) using recombinant kinase panels.
- Primary cell toxicity screens: Include non-target cells (e.g., hepatocytes) to assess organ-specific toxicity.
- Metabolomic profiling: Identify off-target metabolic perturbations via LC-MS-based untargeted metabolomics .
Methodological Considerations for Data Interpretation
Q. How can time-resolved signaling analysis improve understanding of CAL-130 (Racemate) pharmacodynamics?
Sustained PI3Kδ inhibition (>6 hours) is required for apoptosis induction in certain malignancies. Implement:
- Pulse-chase experiments: Treat cells with CAL-130 for varying durations, wash out the drug, and track recovery of PI3Kδ activity.
- Live-cell imaging: Use fluorescent PIP3 biosensors to quantify temporal inhibition kinetics .
Q. What statistical approaches are robust for analyzing heterogeneous responses to CAL-130 (Racemate) in patient-derived samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
